molecular formula C21H18Br2N2O3S B11637757 2-(N-Benzyl4-bromobenzenesulfonamido)-N-(2-bromophenyl)acetamide

2-(N-Benzyl4-bromobenzenesulfonamido)-N-(2-bromophenyl)acetamide

Cat. No.: B11637757
M. Wt: 538.3 g/mol
InChI Key: TZXYJXUDVPUNJZ-UHFFFAOYSA-N
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Description

2-(N-Benzyl4-bromobenzenesulfonamido)-N-(2-bromophenyl)acetamide is a synthetic organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The presence of bromine atoms and sulfonamide groups in its structure suggests potential biological activity and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(N-Benzyl4-bromobenzenesulfonamido)-N-(2-bromophenyl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the sulfonamide group: This can be achieved by reacting 4-bromobenzenesulfonyl chloride with benzylamine under basic conditions.

    Acylation reaction: The resulting sulfonamide can then be reacted with 2-bromophenylacetic acid or its derivatives to form the final product.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(N-Benzyl4-bromobenzenesulfonamido)-N-(2-bromophenyl)acetamide can undergo various chemical reactions, including:

    Substitution reactions: The bromine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution.

    Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions, potentially altering its biological activity.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide (for halogen exchange) or organometallic reagents (for coupling reactions).

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, substitution reactions might yield derivatives with different halogens or functional groups.

Scientific Research Applications

2-(N-Benzyl4-bromobenzenesulfonamido)-N-(2-bromophenyl)acetamide could have several scientific research applications, including:

    Medicinal chemistry: Potential use as an antimicrobial or anticancer agent due to its sulfonamide structure.

    Biological studies: Investigating its effects on various biological pathways and targets.

    Industrial applications: Use as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action for 2-(N-Benzyl4-bromobenzenesulfonamido)-N-(2-bromophenyl)acetamide would likely involve interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic natural substrates, potentially inhibiting enzyme activity. The bromine atoms might enhance binding affinity or alter the compound’s reactivity.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A well-known sulfonamide with antimicrobial properties.

    N-(2-Bromophenyl)acetamide: Shares the acetamide structure but lacks the sulfonamide group.

    4-Bromobenzenesulfonamide: Contains the sulfonamide group but lacks the acetamide structure.

Uniqueness

2-(N-Benzyl4-bromobenzenesulfonamido)-N-(2-bromophenyl)acetamide is unique due to the combination of bromine atoms, sulfonamide, and acetamide groups in its structure. This combination might confer unique biological activities and reactivity compared to other similar compounds.

Properties

Molecular Formula

C21H18Br2N2O3S

Molecular Weight

538.3 g/mol

IUPAC Name

2-[benzyl-(4-bromophenyl)sulfonylamino]-N-(2-bromophenyl)acetamide

InChI

InChI=1S/C21H18Br2N2O3S/c22-17-10-12-18(13-11-17)29(27,28)25(14-16-6-2-1-3-7-16)15-21(26)24-20-9-5-4-8-19(20)23/h1-13H,14-15H2,(H,24,26)

InChI Key

TZXYJXUDVPUNJZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN(CC(=O)NC2=CC=CC=C2Br)S(=O)(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

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